![molecular formula C10H8O3 B11113073 (5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B11113073.png)
(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one is an organic compound that features a furan ring structure with a methylidene group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with furan-2(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methylene group.
Substitution: The furan rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce methylene derivatives.
Scientific Research Applications
(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one is unique due to its specific furan ring structure and the presence of a methylidene group
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C10H8O3/c1-7-2-3-8(12-7)6-9-4-5-10(11)13-9/h2-6H,1H3/b9-6- |
InChI Key |
YBEWLMKRCGNUIO-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C=CC(=O)O2 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[(3-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-N,N-dimethylaniline](/img/structure/B11112998.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11113006.png)
![N-(4-Ethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11113011.png)
![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11113019.png)
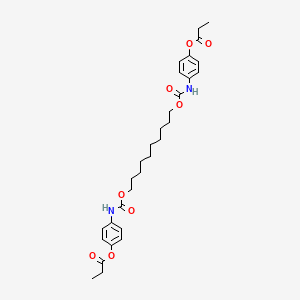
![3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11113026.png)
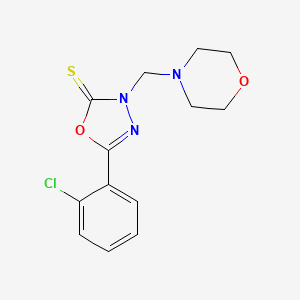
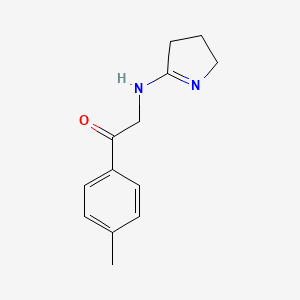
![N'-[(E)-(3,5-diiodo-2-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11113058.png)
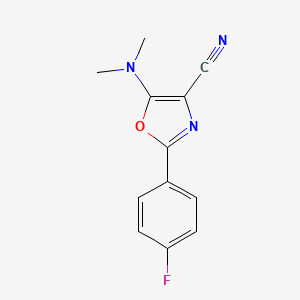
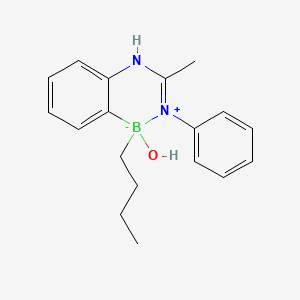

![1-(3-Nitro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)acetone](/img/structure/B11113097.png)
![3-Nitro-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11113105.png)
